2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a hydrazone linkage and multiple chlorinated aromatic rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to handle the reagents and control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction of the compound can yield hydrazine derivatives, which may further react to form various amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Hydrazine derivatives, amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies. Its chlorinated aromatic rings and hydrazone linkage make it a candidate for binding studies with various biomolecules.
Medicine
In medicinal chemistry, 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide is explored for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorinated aromatic rings may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-(2,5-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide lies in its specific substitution pattern on the aromatic rings and the hydrazone linkage. This configuration imparts distinct chemical properties, such as enhanced reactivity and binding affinity, which may not be present in similar compounds. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H9Cl4N3O2 |
---|---|
Molecular Weight |
405.1 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(2,6-dichlorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H9Cl4N3O2/c16-10-2-1-3-11(17)9(10)7-20-22-15(24)14(23)21-8-4-5-12(18)13(19)6-8/h1-7H,(H,21,23)(H,22,24)/b20-7+ |
InChI Key |
QTYYQJIIZRRCKO-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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